
1-Cbz-2-piperidinecarboxylic acid molecular
weight

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 1-Cbz-2-piperidinecarboxylic acid

Cat. No.: B031692 Get Quote

An In-Depth Technical Guide to 1-Cbz-2-Piperidinecarboxylic Acid: Properties, Synthesis,

and Applications

Introduction
1-Cbz-2-piperidinecarboxylic acid, also known by its synonyms N-Cbz-pipecolic acid or Z-

pipecolic acid, is a protected derivative of pipecolic acid, a non-proteinogenic cyclic amino acid.

The introduction of the Carboxybenzyl (Cbz or Z) protecting group on the piperidine nitrogen

transforms the raw amino acid into a versatile and highly valuable building block for organic

synthesis. Its rigid cyclic structure and available carboxylic acid handle make it a favored

scaffold in medicinal chemistry. This guide provides a comprehensive overview of its chemical

properties, a validated synthesis protocol, analytical characterization methods, and its critical

applications in the development of modern therapeutics, particularly in the synthesis of targeted

enzyme inhibitors.

Section 1: Core Molecular and Physicochemical
Profile
The foundational step in utilizing any chemical reagent is a thorough understanding of its

intrinsic properties. These parameters dictate everything from storage conditions and solvent

selection to reaction setup and purification strategies. 1-Cbz-2-piperidinecarboxylic acid
exists as a racemic mixture and as distinct (R) and (S) enantiomers, each with a unique CAS

number and optical properties.
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Key Identifiers and Properties
Property Value Source(s)

Molecular Formula C₁₄H₁₇NO₄ [1]

Molecular Weight 263.29 g/mol [2][3][4]

Exact Mass 263.11575802 Da [1]

CAS Number (Racemic) 28697-07-6 [1]

CAS Number (R)-(+) 28697-09-8 [4]

CAS Number (S)-(-) 28697-11-2 [3]

Melting Point (Racemic) 80-83 °C [1][2]

Melting Point (Enantiomer) 111-115 °C

Boiling Point 443.9 °C at 760 mmHg [1][2]

Density ~1.27 g/cm³ [1]

pKa (Predicted) 4.01 ± 0.20 [1]

XLogP3 ~2.1 [1]

The notable difference in melting points between the racemic mixture and the pure enantiomers

is a critical physical indicator of stereochemical purity. A lower, broader melting range often

suggests a mixture of stereoisomers or the presence of impurities. The predicted pKa of ~4.01

is characteristic of the carboxylic acid group and is essential for designing extraction protocols;

the compound will be deprotonated and water-soluble in basic solutions (pH > 5) and

protonated and organic-soluble in acidic solutions (pH < 3). The XLogP3 value of ~2.1 indicates

moderate lipophilicity, suggesting good solubility in common organic solvents like

dichloromethane, ethyl acetate, and methanol, but limited solubility in water under neutral or

acidic conditions.

Section 2: Synthesis and Purification
The most common and reliable method for preparing 1-Cbz-2-piperidinecarboxylic acid is the

N-protection of pipecolic acid using benzyl chloroformate. This reaction, a classic example of
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the Schotten-Baumann reaction, is favored for its high yield, operational simplicity, and use of

readily available starting materials.[1][5]

Part 2.1: The Schotten-Baumann Approach: A Validated
Protocol
The underlying principle of this synthesis is the nucleophilic attack of the secondary amine of

pipecolic acid on the electrophilic carbonyl carbon of benzyl chloroformate. The reaction is

performed in an aqueous basic medium, typically using sodium hydroxide, which serves two

purposes: it deprotonates the carboxylic acid and the ammonium salt of the starting material to

free the amine for reaction, and it neutralizes the HCl byproduct generated during the reaction.

Experimental Protocol:

Dissolution: Dissolve 10 g of 2-piperidinecarboxylic acid (pipecolic acid) in 80 g of a 10%

aqueous sodium hydroxide solution in a 250 mL flask. Stir until a clear solution is obtained.

[5]

Reagent Addition: Cool the flask in an ice bath. Prepare a mixture of 15.7 g of benzyl

chloroformate and 25 g of a 10% aqueous sodium hydroxide solution. Add this mixture

dropwise to the stirred pipecolic acid solution, maintaining the internal temperature below

10°C.[5]

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at

room temperature for 12 hours.[5]

Workup - Acidification: Cool the reaction mixture again in an ice bath and carefully adjust the

pH to ~2 using dilute hydrochloric acid. A white precipitate of the product should form.

Workup - Extraction: Extract the aqueous layer three times with ethyl acetate or diethyl ether.

Combine the organic layers.[5]

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium

sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

[5]
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Purification: The crude product can be purified by recrystallization from a suitable solvent

system (e.g., ethyl acetate/hexanes) to yield 1-Cbz-2-piperidinecarboxylic acid as a white

solid. A reported yield for a similar procedure is 96.1%.[5]

Synthesis and Purification Workflow

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b031692?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8239288.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b031692?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reagent Preparation
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Caption: Workflow for the synthesis of 1-Cbz-2-piperidinecarboxylic acid.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b031692?utm_src=pdf-body-img
https://www.benchchem.com/product/b031692?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b031692?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Section 3: Analytical Characterization and Quality
Control
Rigorous analytical validation is non-negotiable in research and drug development. Confirming

the identity, purity, and stereochemical integrity of 1-Cbz-2-piperidinecarboxylic acid is

essential before its use in subsequent synthetic steps.
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Technique Purpose Expected Outcome

¹H NMR Structural Confirmation

Signals for aromatic protons of

the benzyl group (~7.3 ppm),

benzylic CH₂ (~5.1 ppm),

piperidine ring protons (1.2-4.5

ppm), and the acidic COOH

proton (>10 ppm).

¹³C NMR Structural Confirmation

Resonances for carbonyls

(Cbz and COOH), aromatic

carbons, benzylic carbon, and

piperidine ring carbons.

Mass Spectrometry Molecular Weight Verification

Detection of the molecular ion

[M+H]⁺ at m/z 264.1 or other

relevant adducts confirming

the mass of 263.29 Da.

HPLC/UPLC Purity Assessment

A single major peak indicating

high purity (e.g., >98%). Area

percentage is used for

quantification.

Chiral HPLC Enantiomeric Purity

For (R) or (S) forms, baseline

separation of the two

enantiomers to determine

enantiomeric excess (ee).

Melting Point Purity and Identity

A sharp, narrow melting range

consistent with literature

values for the specific

stereoisomer.

Polarimetry Stereochemical Identity

Measurement of specific

rotation, [α]D, which should be

positive for the (R)-enantiomer

and negative for the (S)-

enantiomer.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b031692?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Section 4: Key Applications in Drug Discovery and
Development
The true value of 1-Cbz-2-piperidinecarboxylic acid lies in its utility as a constrained amino

acid scaffold for building complex, biologically active molecules. The Cbz group provides robust

protection during multi-step syntheses and can be cleanly removed via catalytic hydrogenation,

while the carboxylic acid serves as a handle for amide bond formation or other modifications.

Case Study 1: Cysteine Protease Inhibitors
This building block is used to prepare disubstituted azetidinones that act as selective inhibitors

of cathepsin K, a cysteine protease implicated in osteoporosis and other bone resorption

disorders.[1][5] The piperidine ring provides a rigidifying element that helps position other

functional groups for optimal interaction with the enzyme's active site.

Case Study 2: Poly(ADP-ribose) Polymerase (PARP)
Inhibitors
1-Cbz-2-piperidinecarboxylic acid is a documented intermediate in the synthesis of 2-[(R)-2-

methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888), a potent PARP inhibitor

developed for cancer therapy.[1][5] PARP inhibitors function by blocking a key DNA repair

pathway, leading to the death of cancer cells that are already deficient in other repair

mechanisms (a concept known as synthetic lethality).

Application Pathway

Synthetic Pathways

1-Cbz-2-piperidine-
carboxylic acid

Amide Coupling

Reduction/
Coupling

Further
Modification

Cathepsin K
Inhibitors

Heterocycle
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Caption: Role as a key intermediate in therapeutic agent synthesis.

Section 5: Handling, Storage, and Safety
Proper handling and storage are paramount for ensuring the longevity of the reagent and the

safety of laboratory personnel.

Safety: The compound is classified as an irritant, causing skin irritation (H315), serious eye

irritation (H319), and may cause respiratory irritation (H335). Standard personal protective

equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All

manipulations should be performed in a well-ventilated chemical fume hood.[2]

Storage: It is recommended to store the compound in a tightly sealed container in a cool, dry

place. For long-term stability, storage at 2-8°C is advised.[1]

Conclusion
1-Cbz-2-piperidinecarboxylic acid is more than a simple protected amino acid; it is a

strategically designed building block that offers a unique combination of stereochemical

potential, conformational rigidity, and synthetic versatility. Its established role in the synthesis of

high-value therapeutic agents like PARP and cathepsin K inhibitors underscores its importance

to the drug discovery community. A firm grasp of its physicochemical properties, a reliable

synthesis protocol, and rigorous analytical control are the cornerstones for successfully

leveraging this powerful scaffold in the creation of novel chemical entities.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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